Zinc palmitate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Deodorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

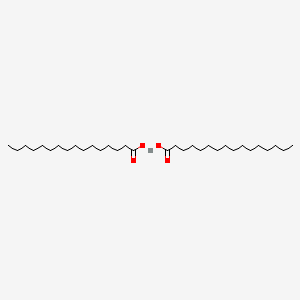

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H32O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAPSKMAVXDBIU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063670 | |

| Record name | Zinc palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexadecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4991-47-3 | |

| Record name | Hexadecanoic acid, zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004991473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7407964JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of Zinc Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc palmitate, the zinc salt of palmitic acid, is a metallic soap with diverse applications, including in the formulation of pharmaceuticals, cosmetics, and polymers. Its molecular structure and solid-state packing arrangement are crucial in determining its physical and chemical properties, such as solubility, thermal stability, and reactivity. This technical guide provides a comprehensive overview of the analytical techniques used to characterize the crystal structure of this compound. While a definitive single-crystal X-ray diffraction structure for this compound is not publicly available in crystallographic databases, this guide synthesizes available data from powder X-ray diffraction (PXRD), spectroscopic methods, and thermal analysis. Furthermore, it presents single-crystal X-ray diffraction data for homologous zinc carboxylates to provide insights into the probable structural motifs of this compound.

Synthesis of this compound

Crystalline this compound can be synthesized via a precipitation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Palmitic acid (C₁₆H₃₂O₂)

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a basic solution of palmitic acid: Dissolve an equimolar amount of palmitic acid and sodium hydroxide in a minimal amount of a water/ethanol mixture with gentle heating to form sodium palmitate.

-

Prepare a zinc nitrate solution: Dissolve zinc nitrate hexahydrate in deionized water to create an aqueous solution.

-

Precipitation: Slowly add the zinc nitrate solution to the sodium palmitate solution while stirring continuously. A white precipitate of this compound will form immediately.

-

Digestion: Heat the mixture at 70-80°C for approximately 20-30 minutes to encourage crystal growth and improve filterability.

-

Isolation and Washing: Filter the precipitate using vacuum filtration. Wash the collected solid several times with deionized water to remove any unreacted salts, followed by a final wash with ethanol.

-

Drying: Dry the purified this compound in a desiccator over a suitable drying agent or in an oven at a temperature below its melting point (typically around 110°C) to a constant weight.[1]

Crystallographic Analysis

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and obtaining information about the unit cell and packing of polycrystalline samples. The PXRD pattern of this compound is characterized by a series of sharp peaks at low 2θ angles, which are indicative of a lamellar structure with a large d-spacing corresponding to the long alkyl chains of the palmitate ligands.

Table 1: Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 2.20 | 40.13 | 100 |

| 4.40 | 20.06 | 30 |

| 6.60 | 13.38 | 20 |

| 8.80 | 10.04 | 15 |

| 21.5 | 4.13 | 40 |

Data is representative and may vary slightly based on the specific crystalline form and experimental conditions.

Single-Crystal X-ray Diffraction (SC-XRD)

While a single-crystal structure of this compound has not been reported in major crystallographic databases, the structures of homologous zinc carboxylates, such as zinc nonanoate (B1231133) and zinc decanoate, have been determined.[2][3] This data provides a valuable model for understanding the likely coordination environment of the zinc ion and the packing arrangement in this compound.

In these structures, the zinc ion is typically tetrahedrally coordinated to four oxygen atoms from four different carboxylate groups. Each carboxylate ligand acts as a bidentate bridge between two zinc atoms in a syn-anti arrangement, forming a polymeric chain or sheet structure.[2]

Table 2: Representative Single-Crystal X-ray Diffraction Data for Homologous Zinc Carboxylates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| Zinc Nonanoate | Monoclinic | Pc | 24.398 | 7.554 | 5.099 | 91.89 | 938.4 |

| Zinc Decanoate | Monoclinic | P2₁/c | 27.013 | 7.532 | 5.101 | 90.78 | 1037.9 |

Data from related zinc carboxylates used for comparative purposes.[2]

Experimental Protocol: X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD):

-

Sample Preparation: Finely grind the dried this compound sample to a homogenous powder. Mount the powder on a sample holder.

-

Instrument Setup: Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a suitable counting time per step.

-

Data Analysis: Identify the peak positions and intensities. Calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).

Single-Crystal X-ray Diffraction (SC-XRD):

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is a challenging step for long-chain carboxylates due to their low solubility.[2] Methods to attempt include slow evaporation from a suitable solvent or solvent mixture, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection: Use a single-crystal diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to find the atomic positions. Refine the structural model against the experimental data to obtain accurate bond lengths, angles, and thermal parameters.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the formation of this compound and probing the coordination environment of the carboxylate group. The key spectral features are the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2955 | C-H asymmetric stretching (CH₃) |

| ~2918 | C-H asymmetric stretching (CH₂) |

| ~2850 | C-H symmetric stretching (CH₂) |

| ~1540 | Carboxylate asymmetric stretching (νₐ(COO⁻)) |

| ~1470 | C-H scissoring (CH₂) |

| ~1398 | Carboxylate symmetric stretching (νₛ(COO⁻)) |

The position of the carboxylate stretching bands provides information about the coordination mode. For crystalline this compound, a sharp asymmetric stretching band is observed around 1540 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Collection: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to determine the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the onset of decomposition and the final residual mass, which is expected to be zinc oxide (ZnO).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to identify phase transitions such as melting and crystallization.

Table 4: Thermal Analysis Data for this compound

| Analysis | Parameter | Temperature (°C) |

| DSC | Melting Point | ~130 - 134 |

| TGA | Onset of Decomposition | > 250 |

Values are approximate and can be influenced by factors such as heating rate and atmosphere.

Experimental Protocol: TGA and DSC

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Data Collection: Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset of decomposition and the final residual mass.

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan (e.g., aluminum) and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Data Collection: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range (e.g., 25°C to 200°C).

-

Data Analysis: Plot the heat flow versus temperature to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) events.

Visualizations

Experimental Workflows

Caption: Experimental workflow for the synthesis and characterization of this compound.

Logical Relationship of Analytical Techniques

Caption: Relationship between analytical techniques and the structural information derived for this compound.

Conclusion

The structural analysis of this compound relies on a combination of analytical techniques. While a definitive single-crystal structure remains to be determined, powder X-ray diffraction confirms a crystalline, lamellar structure. FTIR spectroscopy provides insights into the coordination of the carboxylate groups to the zinc center, and thermal analysis establishes its stability and decomposition profile. By comparing with the known crystal structures of homologous zinc carboxylates, a robust understanding of the probable molecular arrangement of this compound can be inferred. This guide provides the foundational knowledge and experimental protocols for researchers and professionals working with this important compound.

References

- 1. This compound-stearate | C34H68O4Zn | CID 129862235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Multi-technique structural analysis of zinc carboxylates (soaps) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Zinc Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc palmitate, the zinc salt of palmitic acid, is a metallic soap with a wide range of applications in the pharmaceutical, cosmetic, and polymer industries. It serves as a lubricant, stabilizer, and release agent. Understanding its thermal decomposition behavior is critical for optimizing manufacturing processes, ensuring product stability, and predicting its performance at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing experimental methodologies, quantitative data, and the decomposition pathway.

Core Principles of Thermal Decomposition

The thermal decomposition of this compound is a complex process involving multiple stages. When subjected to increasing temperature, the compound undergoes a series of physical and chemical changes, ultimately leading to the formation of a stable inorganic residue. The primary analytical techniques employed to study this behavior are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).

Thermogravimetric Analysis (TGA) provides quantitative information about the mass loss of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of decomposition temperatures and the quantification of residual mass.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique identifies endothermic and exothermic transitions, such as melting and decomposition.

Evolved Gas Analysis (EGA) , often coupled with TGA (TGA-EGA), identifies the volatile products released during decomposition. Common EGA techniques include Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR), which provide insights into the decomposition mechanism.

Quantitative Data on Thermal Decomposition

The thermal decomposition of this compound is characterized by a multi-step process. The precise temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

| Parameter | Temperature Range (°C) | Mass Loss (%) | Atmosphere |

| Melting Point | 120 - 130 | - | Inert (N₂) / Air |

| Initial Decomposition | 200 - 350 | Variable | Inert (N₂) / Air |

| Main Decomposition Stage | 350 - 500 | ~70-80% | Inert (N₂) / Air |

| Final Residue | > 500 | ~15-20% (as ZnO) | Inert (N₂) / Air |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen or dry air) at a constant flow rate (typically 20-50 mL/min).

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature to a final temperature of at least 600°C to ensure complete decomposition.

-

A common heating rate is 10°C/min. To study the kinetics of decomposition, experiments are often repeated at different heating rates (e.g., 5, 15, and 20°C/min).

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify the thermal transitions (e.g., melting, decomposition) and their associated enthalpies.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min).

-

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature to a final temperature of approximately 500°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and analyze the endothermic and exothermic peaks to determine melting points and decomposition temperatures.

-

Evolved Gas Analysis (EGA) by TGA-MS/FTIR

Objective: To identify the gaseous byproducts of the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier transform infrared spectrometer (FTIR).

Methodology:

-

Follow the TGA protocol as described in section 4.1.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

-

Data Analysis:

-

MS: Monitor the ion currents for specific mass-to-charge ratios (m/z) corresponding to expected decomposition products (e.g., water, carbon dioxide, hydrocarbons).

-

FTIR: Record the infrared spectra of the evolved gases and identify characteristic absorption bands of functional groups to determine the chemical nature of the byproducts.

-

Decomposition Pathway and Mechanism

The thermal decomposition of this compound proceeds through a series of steps, culminating in the formation of zinc oxide.

Caption: Proposed thermal decomposition pathway of this compound.

The initial step is the melting of this compound. As the temperature increases, the long palmitate chains begin to break down. This process is complex and can involve the formation of various intermediate species. The primary decomposition stage results in the formation of the final solid residue, zinc oxide, and the release of a mixture of gaseous products, including water, carbon dioxide, and various hydrocarbons.

Experimental and Logical Workflows

The systematic investigation of the thermal decomposition of this compound follows a logical workflow.

Caption: Experimental workflow for the thermal analysis of this compound.

Kinetic Analysis

The kinetics of the thermal decomposition of this compound can be investigated using data from TGA experiments performed at multiple heating rates. By applying isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) models, the activation energy (Ea) of the decomposition process can be determined. The activation energy provides insight into the energy barrier that must be overcome for the decomposition to occur and is a critical parameter for predicting the thermal stability and reaction rates at different temperatures. While specific kinetic data for this compound is not extensively available in the public domain, studies on similar metallic soaps provide a framework for such analysis.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition behavior of this compound. The combination of TGA, DSC, and EGA techniques offers a powerful approach to fully characterize the thermal stability, decomposition pathway, and evolved byproducts. The presented experimental protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this important material. Further research focusing on a detailed kinetic analysis and the precise identification of all intermediate species would provide an even more complete understanding of its thermal degradation.

solubility of zinc palmitate in organic solvents

An In-depth Technical Guide to the Solubility of Zinc Palmitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the zinc salt of palmitic acid, is a metallic soap with a wide range of applications in various industries, including its use as a flatting agent in lacquers, a pigment suspending agent in paints, a lubricant in plastics, and a compounding agent in rubber. In the pharmaceutical and cosmetic sectors, its properties are leveraged in powders and ointments. A critical physicochemical parameter governing its utility and formulation is its solubility in organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, outlines a general experimental protocol for its determination, and furnishes analytical methods for quantification.

Physicochemical Properties of this compound

-

Chemical Formula: C₃₂H₆₂O₄Zn

-

Molecular Weight: 576.22 g/mol

-

Melting Point: Approximately 131.7 °C

-

Density: Approximately 1.14 g/cm³

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility Description |

| Polar Solvents | Water | Insoluble[1][2] |

| Alcohol (e.g., Ethanol) | Insoluble[1][2] | |

| Non-Polar Aromatic | Benzene | Slightly Soluble[1][2] |

| Hydrocarbons | Toluene | Slightly Soluble[1][2] |

Note: "Slightly soluble" indicates that the solute has a low but measurable solubility.

Factors Influencing the Solubility of Metallic Soaps

The solubility of metallic soaps like this compound is influenced by several factors:

-

Nature of the Solvent: As a non-polar molecule, this compound is expected to be more soluble in non-polar solvents, following the "like dissolves like" principle.

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating may enhance the .

-

Fatty Acid Chain Length: Longer fatty acid chains, such as in palmitic acid, tend to decrease solubility in polar solvents.

-

Presence of Other Solutes: The presence of other substances in the solvent can impact the solubility of this compound through various interactions.

Experimental Protocol for Determination of this compound Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

5.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., Atomic Absorption Spectrometer or UV-Vis Spectrophotometer)

5.2. Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of this compound solubility.

5.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Place the container in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the suspension at a high speed to pellet the undissolved this compound.

-

Carefully withdraw the supernatant and filter it through a chemically resistant syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved this compound:

-

Gravimetric Method (for non-volatile solvents):

-

Accurately weigh a known volume of the clear, saturated filtrate into a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

-

Weigh the container with the dried residue. The mass of the residue corresponds to the amount of dissolved this compound.

-

-

Spectroscopic Methods (AAS or UV-Vis):

-

Prepare a series of standard solutions of known this compound concentrations in the same organic solvent.

-

Accurately dilute the saturated filtrate to a concentration that falls within the linear range of the calibration curve.

-

For Atomic Absorption Spectroscopy (AAS): Aspirate the diluted samples and standards into the flame of the AAS and measure the absorbance at the characteristic wavelength for zinc (213.9 nm).

-

For UV-Vis Spectrophotometry: This method would require the formation of a colored complex with a suitable chromogenic agent that reacts with zinc ions. The absorbance of the complex is then measured at its maximum wavelength.

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 g of solvent, g/L, or mol/L.

-

Conclusion

While quantitative data on the is scarce, its qualitative behavior as a non-polar substance is well-established. For researchers and professionals requiring precise solubility values for formulation and development, the experimental protocol outlined in this guide provides a robust framework for its determination. The choice of analytical method for quantification will depend on the available instrumentation and the nature of the solvent. Further research to quantify the solubility of this compound in a range of pharmaceutically and industrially relevant organic solvents would be a valuable contribution to the field.

References

Spectroscopic Characterization of Zinc Palmitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of zinc palmitate. It details the principles, experimental protocols, and data interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this compound in various fields, including pharmaceuticals and material science.

Introduction

This compound, the zinc salt of palmitic acid, is a metallic soap with a wide range of applications, including as a stabilizer and lubricant in plastics, a thickening agent in paints and cosmetics, and as a component in pharmaceutical and nutraceutical formulations. Its physicochemical properties are intrinsically linked to its molecular structure and the coordination environment of the zinc ion. Therefore, a thorough spectroscopic characterization is essential for quality control, formulation development, and understanding its mechanism of action in various applications.

This guide outlines the primary spectroscopic methods employed to elucidate the structure, purity, and coordination chemistry of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through a precipitation reaction between a soluble zinc salt and a sodium or potassium salt of palmitic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Palmitic Acid (C₁₆H₃₂O₂)

-

Sodium Hydroxide (B78521) (NaOH)

-

Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O)

-

Ethanol

-

Deionized Water

Procedure:

-

Preparation of Sodium Palmitate: Dissolve a stoichiometric amount of palmitic acid in ethanol. In a separate container, dissolve a stoichiometric amount of sodium hydroxide in deionized water. Slowly add the NaOH solution to the palmitic acid solution while stirring continuously. The formation of a white precipitate, sodium palmitate, will be observed.

-

Preparation of Zinc Nitrate Solution: Dissolve zinc nitrate hexahydrate in deionized water to create a solution of known concentration.

-

Precipitation of this compound: Slowly add the zinc nitrate solution to the sodium palmitate suspension under constant stirring. A white, insoluble precipitate of this compound will form.

-

Isolation and Purification: The precipitate is collected by vacuum filtration and washed several times with deionized water to remove any unreacted salts.

-

Drying: The purified this compound is dried in a vacuum oven at a controlled temperature (e.g., 60-80 °C) to a constant weight.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule and probing the coordination environment of the carboxylate group in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of finely powdered this compound is placed directly onto the ATR crystal (e.g., diamond or germanium), ensuring good contact and complete coverage of the crystal surface.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is recorded, typically in the mid-IR range (4000-400 cm⁻¹).

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of absorbance or transmittance.

The infrared spectrum of this compound is characterized by the vibrational modes of the long alkyl chain and the carboxylate group. The position and shape of the carboxylate stretching bands are particularly sensitive to the coordination mode with the zinc ion.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~2955 and ~2850 | C-H asymmetric and symmetric stretching | Vibrations of the CH₃ and CH₂ groups in the palmitate chain. |

| ~1700 | C=O stretching (free acid) | This peak should be absent in pure this compound, indicating complete salt formation. |

| 1540 - 1590 | COO⁻ asymmetric stretching | This is a key diagnostic band for zinc carboxylates. Its position and broadening can provide information about the coordination environment. A sharp band around 1542 cm⁻¹ is characteristic of crystalline this compound.[1] A broadened band at higher wavenumbers (1570-1590 cm⁻¹) may indicate amorphous or more complex coordination environments.[1] |

| ~1470 | CH₂ scissoring | Bending vibration of the methylene (B1212753) groups in the alkyl chain. |

| ~1400 | COO⁻ symmetric stretching | This band, along with the asymmetric stretch, helps to determine the coordination mode. |

| 1100 - 1310 | CH₂ wagging and twisting progression | A series of small peaks characteristic of long, all-trans alkyl chains. |

| ~720 | CH₂ rocking | Rocking vibration of the methylene groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the carbon and zinc nuclei within the this compound molecule.

¹³C NMR spectroscopy is used to identify the different carbon environments in the palmitate chain.

Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning (MAS) probe.

Sample Preparation: The powdered this compound sample is packed into a zirconia rotor.

Data Acquisition:

-

The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.

-

A ¹³C NMR spectrum is acquired using a suitable pulse sequence, often with proton decoupling to improve resolution and sensitivity.

-

Chemical shifts are referenced to a standard, such as tetramethylsilane (B1202638) (TMS) or adamantane.

The ¹³C NMR spectrum of this compound will show a series of resonances corresponding to the different carbon atoms in the palmitate ligand.

| Expected Chemical Shift (ppm) | Assignment | Description |

| ~180 | C=O | The carboxylate carbon. The exact chemical shift can be sensitive to the coordination mode. |

| ~34 | α-CH₂ | The carbon adjacent to the carboxylate group. |

| ~32 | (CH₂)ₙ | Bulk methylene carbons in the alkyl chain. |

| ~29 | (CH₂)ₙ | Bulk methylene carbons in the alkyl chain. |

| ~25 | β-CH₂ | The carbon beta to the carboxylate group. |

| ~23 | ω-1 CH₂ | The methylene group adjacent to the terminal methyl group. |

| ~14 | ω-CH₃ | The terminal methyl group of the palmitate chain. |

Note: Specific chemical shift values can vary slightly depending on the specific solid-state packing and coordination environment.

⁶⁷Zn NMR spectroscopy can directly probe the local environment of the zinc ion. However, it is a challenging technique due to the low natural abundance (4.1%) and the large quadrupole moment of the ⁶⁷Zn nucleus, which often leads to broad signals.

Instrumentation: A high-field solid-state NMR spectrometer is required to overcome the challenges of ⁶⁷Zn NMR.

Sample Preparation: The powdered this compound sample is packed into a zirconia rotor.

Data Acquisition:

-

The spectrum is acquired at a very high magnetic field (e.g., 14.1 T or higher).

-

Specialized pulse sequences, such as the quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) sequence, may be used to enhance the signal.

-

The chemical shifts are referenced to an external standard, such as a saturated aqueous solution of zinc nitrate (Zn(NO₃)₂).

The ⁶⁷Zn chemical shift and the quadrupolar coupling constant are sensitive to the coordination number and geometry of the zinc ion. For zinc carboxylates, the zinc is typically in a tetrahedral or octahedral coordination environment, which will influence the observed NMR parameters. Due to the inherent difficulties, obtaining high-resolution ⁶⁷Zn NMR spectra for this compound can be challenging, and the signals are often very broad.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, particularly for symmetric vibrations and skeletal modes of the alkyl chain.

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Sample Preparation: A small amount of the powdered this compound sample is placed on a microscope slide or in a suitable container.

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a monochromator to a detector.

-

The spectrum is typically recorded over a range of Raman shifts (e.g., 200-3500 cm⁻¹).

The Raman spectrum of this compound is expected to be dominated by the vibrations of the long hydrocarbon chain.

| Expected Raman Shift (cm⁻¹) | Assignment | Description |

| ~2880 and ~2845 | C-H symmetric and asymmetric stretching | Strong bands from the CH₂ and CH₃ groups. |

| ~1440 | CH₂ scissoring | Bending mode of the methylene groups. |

| ~1300 | CH₂ twisting | Twisting mode of the methylene groups. |

| ~1130 and ~1060 | C-C skeletal stretching | These bands are characteristic of the all-trans conformation of the alkyl chain. |

| ~390 | Zn-O stretching | A weak band corresponding to the zinc-oxygen bond vibration may be observable. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide structural information.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: this compound is dissolved in a suitable solvent system, often a mixture of a nonpolar solvent (like chloroform (B151607) or dichloromethane) and a polar solvent (like methanol (B129727) or acetonitrile) with a small amount of an acid (e.g., formic acid) or base to aid ionization.

Data Acquisition:

-

The sample solution is infused into the ESI source, where it is nebulized and ionized.

-

The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass-to-charge ratio (m/z) of the ions is measured.

The molecular ion of this compound [Zn(C₁₅H₃₁COO)₂] has a molecular weight of approximately 576.2 g/mol . In the mass spectrum, one might observe the molecular ion, as well as adducts with solvent or salt ions.

The fragmentation of this compound under MS conditions is expected to involve the loss of one or both palmitate ligands. Common fragmentation pathways for long-chain carboxylates include:

-

Loss of a palmitate radical: [M - C₁₅H₃₁COO]⁺

-

Loss of palmitic acid: [M - C₁₆H₃₂O₂]⁺

-

Fragmentation of the alkyl chain: A series of peaks separated by 14 Da (corresponding to CH₂ groups) due to the cleavage of the palmitate chain.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach to fully elucidate its structure and properties. FTIR spectroscopy is invaluable for identifying the carboxylate coordination, while ¹³C and ⁶⁷Zn NMR provide detailed information on the carbon skeleton and the zinc environment, respectively. Raman spectroscopy offers complementary vibrational data, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. The experimental protocols and data interpretation guidelines presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important compound.

References

molecular formula and weight of zinc palmitate

An In-depth Technical Guide to Zinc Palmitate

Introduction

This compound is a chemical compound classified as the zinc salt of palmitic acid, a common saturated fatty acid. It is a white, amorphous powder that is insoluble in water and alcohol but slightly soluble in organic solvents like benzene (B151609) and toluene.[1][2] This compound finds applications in various industrial and research settings, from its use as a flatting and suspending agent in paints and lacquers to its role as a lubricant in plastics manufacturing.[1][2] For researchers and drug development professionals, understanding the physicochemical properties, synthesis, and biological interactions of this compound is crucial for leveraging its potential in novel applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, formulation development, and quality control.

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₂O₄Zn | [1][3][4][5][6][7] |

| Molecular Weight | 576.2 g/mol | [3][4][6] |

| IUPAC Name | zinc;hexadecanoate | [3][4] |

| CAS Number | 4991-47-3 | [1][3][4][5][6] |

| Appearance | White, amorphous powder | [1][2] |

| Melting Point | 131.7 °C | [2] |

| Boiling Point | 340.6 °C at 760 mmHg | [2][6] |

| Density | 1.14 g/cm³ | [2] |

| Flash Point | 154.1 °C | [2][4][6] |

| Solubility | Insoluble in water and alcohol; slightly soluble in benzene and toluene. | [1][2] |

Synthesis and Experimental Protocols

This compound is typically synthesized through the reaction of a zinc salt with palmitic acid. A common laboratory-scale preparation involves the reaction of zinc chloride with palmitic acid in a basic alcoholic solution.[8][9]

Experimental Protocol: Synthesis via Precipitation

This protocol outlines a general method for synthesizing this compound based on procedures described for similar metal carboxylates.

Materials:

-

Palmitic Acid (C₁₆H₃₂O₂)

-

Zinc Chloride (ZnCl₂)[6]

-

Sodium Hydroxide (NaOH) or other suitable base

-

Ethanol (B145695) or other suitable alcohol

-

Deionized water

-

Reaction vessel, stirring apparatus, filtration equipment

Procedure:

-

Dissolution: Dissolve a molar equivalent of palmitic acid in ethanol in the reaction vessel with stirring.

-

Saponification: Slowly add a stoichiometric amount of NaOH solution to the vessel to form sodium palmitate.

-

Reaction: In a separate vessel, dissolve a half-molar equivalent of zinc chloride in deionized water.

-

Precipitation: Add the zinc chloride solution dropwise to the sodium palmitate solution under continuous stirring. A white precipitate of this compound will form immediately.

-

Isolation: Continue stirring for a designated period (e.g., 2 hours) to ensure complete reaction.

-

Purification: Collect the precipitate by filtration. Wash the collected solid repeatedly with deionized water to remove any unreacted salts and impurities, followed by a wash with ethanol.

-

Drying: Dry the purified this compound in a vacuum oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

The workflow for this synthesis is visualized below.

Applications in Research and Drug Development

While widely used industrially, this compound and related zinc-based compounds are gaining attention in biomedical and pharmaceutical research.

-

Drug Delivery: Zinc-based metal-organic frameworks (MOFs) are being explored as carriers for targeted drug delivery due to their biocompatibility, high storage capacity, and biodegradability.[10] The carboxylate structure of this compound makes it relevant to the study of these advanced delivery systems.[11]

-

Topical Formulations: Organic salts of zinc, including this compound, are used in anti-irritant creams for topical application.[12] Their lower water solubility compared to inorganic zinc salts may reduce the likelihood of systemic toxicity with chronic use.[12]

-

Catalysis: this compound has demonstrated effectiveness as a catalyst in the production of fatty acid methyl esters (biodiesel) from acidic oils.[8][9] This catalytic activity stems from the Lewis acid nature of the Zn(II) ion.[11]

-

Anti-diabetic Research: While not directly studying this compound, research into other zinc complexes has shown they possess anti-diabetic properties, suggesting a broad potential for zinc-containing compounds in metabolic disease research.[13]

Role in Cellular Signaling

This compound itself is not a direct signaling molecule. However, its constituent components—zinc and palmitate—are deeply involved in critical cellular signaling pathways. An excess of free palmitate, a condition associated with metabolic stress, can disrupt cellular homeostasis by altering intracellular zinc levels.

Recent studies have elucidated a pathway where excess palmitate leads to mitochondrial dysfunction through a zinc-dependent mechanism.[14] This process involves the activation of NADPH oxidase (NOX2), which in turn triggers TRPM2 channels, leading to an influx of zinc ions into the mitochondria.[14] This accumulation of mitochondrial zinc results in a loss of membrane potential, mitochondrial fission, and ultimately impairs cell viability, particularly in pancreatic β-cells.[14]

The signaling cascade is illustrated in the diagram below.

This pathway highlights the importance of both lipid and ion homeostasis. For drug development professionals, understanding such interactions is key to identifying therapeutic targets for metabolic diseases and conditions associated with lipotoxicity. Furthermore, zinc itself is a modulator of numerous signaling pathways, including NF-κB and PPAR, which are critical in inflammation and metabolism.[15]

References

- 1. This compound | 4991-47-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C32H62O4Zn | CID 9829659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | CAS#:4991-47-3 | Chemsrc [chemsrc.com]

- 7. 4991-47-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recyclability of this compound-Based Composites in Fatty Acid Methyl Ester Production from Oil Feedstocks at Varied Acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. US5985918A - Zinc-based antiirritant creams - Google Patents [patents.google.com]

- 13. Zinc complexes developed as metallopharmaceutics for treating diabetes mellitus based on the bio-medicinal inorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc palmitate, the zinc salt of palmitic acid, is a metallic soap with diverse applications, including in the pharmaceutical and cosmetic industries as a lubricating, thickening, and anti-caking agent. Its potential role in drug delivery systems and its biological implications, stemming from its constituent parts—zinc and palmitic acid—make a thorough understanding of its synthesis and physicochemical properties essential for researchers. This technical guide provides a comprehensive overview of the primary synthesis methods, detailed characterization protocols, and potential biological signaling pathways associated with this compound. All quantitative data is summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective methods: precipitation (double decomposition) and fusion (direct reaction). The choice of method depends on the desired purity, particle size, and process scalability.

Precipitation Method

The precipitation method, also known as double decomposition, is a widely used technique that involves the reaction of a soluble zinc salt with a soluble palmitate salt in an aqueous medium. This method generally yields a high-purity product.

Experimental Protocol:

-

Preparation of Sodium Palmitate Solution:

-

In a beaker, dissolve sodium hydroxide (B78521) (NaOH) in deionized water to create a standardized basic solution.

-

In a separate beaker, add palmitic acid to deionized water and heat the mixture to approximately 70-80°C with continuous stirring to melt the fatty acid.

-

Slowly add the NaOH solution to the hot palmitic acid suspension to saponify the fatty acid, forming a clear to slightly turbid solution of sodium palmitate. The pH should be alkaline.

-

-

Preparation of Zinc Salt Solution:

-

Dissolve a stoichiometric amount of a soluble zinc salt, such as zinc nitrate (B79036) (Zn(NO₃)₂) or zinc chloride (ZnCl₂), in deionized water in a separate beaker.

-

-

Precipitation:

-

While vigorously stirring the sodium palmitate solution, slowly add the zinc salt solution.

-

A white, insoluble precipitate of this compound will form immediately.

-

-

Purification:

-

Continue stirring the mixture for a period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake multiple times with hot deionized water to remove any soluble inorganic byproducts (e.g., sodium nitrate).

-

Finally, wash the precipitate with ethanol (B145695) or acetone (B3395972) to remove any unreacted fatty acid and to aid in drying.

-

-

Drying:

-

Dry the purified this compound powder in a vacuum oven at a temperature below its melting point (e.g., 80-100°C) until a constant weight is achieved.

-

Fusion Method

The fusion method is a direct reaction between zinc oxide and molten palmitic acid. This solvent-free approach is efficient but may result in a less pure product if the reaction does not go to completion.

Experimental Protocol:

-

Reaction Setup:

-

In a reaction vessel equipped with a stirrer and a thermometer, melt palmitic acid by heating it to a temperature above its melting point (typically 70-80°C).

-

-

Reaction:

-

Slowly add a stoichiometric amount of zinc oxide (ZnO) powder to the molten palmitic acid with continuous, vigorous stirring.

-

Increase the temperature of the reaction mixture to 120-140°C to facilitate the reaction.[1]

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by observing the consumption of the zinc oxide powder and the formation of a homogeneous molten mass. The reaction is typically carried out for 1-2 hours.

-

-

Cooling and Solidification:

-

Once the reaction is complete, the molten this compound is cooled to room temperature, where it solidifies.

-

-

Purification (Optional):

-

The solidified product can be crushed into a powder.

-

If necessary, the product can be purified by washing with a suitable solvent to remove any unreacted palmitic acid. Recrystallization from a suitable organic solvent can also be employed for higher purity.[2]

-

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and physicochemical properties. The following are the key analytical techniques employed.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule and to confirm the formation of the salt. The key spectral features are the vibrations of the carboxylate group.

Experimental Protocol:

-

Sample Preparation: The solid this compound sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique or by preparing a KBr (potassium bromide) pellet. For the KBr pellet method, a small amount of the sample is mixed and ground with dry KBr powder and then pressed into a thin, transparent disk.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Presentation:

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) Range | Notes |

| C-H Stretching (Alkyl Chain) | 2850 - 2960 | Strong, sharp peaks indicative of the long hydrocarbon chain of the palmitate moiety. |

| C=O Stretching (Carboxylate) | Not present | The absence of the carboxylic acid C=O peak (around 1700 cm⁻¹) indicates the formation of the salt. |

| COO⁻ Asymmetric Stretching | 1540 - 1590 | A strong, characteristic peak confirming the formation of the zinc carboxylate. For crystalline this compound, this peak is often observed around 1542 cm⁻¹.[3] |

| COO⁻ Symmetric Stretching | ~1400 - 1470 | Another key indicator of carboxylate salt formation. |

X-ray Diffraction (XRD)

XRD analysis is used to determine the crystalline structure and phase purity of the synthesized this compound. As a metallic soap, this compound typically exhibits a lamellar crystal structure.

Experimental Protocol:

-

Sample Preparation: A fine powder of the this compound sample is uniformly packed into a sample holder.

-

Data Acquisition: The XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). The data is typically collected over a 2θ range of 2° to 50°.

Data Presentation:

| 2θ (Degrees) | d-spacing (Å) | (hkl) Plane | Relative Intensity |

| Low angles (e.g., 2-10°) | High values | (00l) series | Strong, sharp peaks |

| Higher angles | Lower values | Other reflections | Weaker peaks |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Data Acquisition: The analysis is performed under a controlled atmosphere (typically nitrogen) with a constant heating rate (e.g., 10°C/min) over a temperature range from room temperature to around 600°C.

Data Presentation:

The data presented below is based on the thermal analysis of zinc stearate, which is a close structural and chemical analog of this compound and is expected to have a very similar thermal decomposition profile.[4][5][6]

| Parameter | Temperature Range (°C) | Event | Notes |

| Melting Point (DSC) | ~120 - 130 | Endothermic Peak | Transition from solid to liquid phase. |

| Onset of Decomposition (TGA) | > 200 | Initial Mass Loss | The temperature at which the compound begins to degrade. |

| Primary Decomposition (TGA) | 350 - 450 | Significant Mass Loss | Corresponds to the breakdown of the palmitate chains. |

| Final Residue (TGA) | > 550 | Stable Mass | The remaining residue is primarily zinc oxide (ZnO). |

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle size of the synthesized this compound powder.

Experimental Protocol:

-

Sample Mounting: A small amount of the this compound powder is mounted onto an aluminum SEM stub using double-sided conductive carbon tape.[7]

-

Coating: To prevent charging under the electron beam, the sample is sputter-coated with a thin layer of a conductive material, such as gold or platinum.[8]

-

Imaging: The sample is then imaged in the SEM at various magnifications to observe its morphology.

Experimental Workflows and Signaling Pathways

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Potential Signaling Pathways in a Biological Context

For drug development professionals, understanding the potential biological effects of this compound is crucial. The compound can be considered a source of both zinc ions and palmitate, each with known roles in cellular signaling. Palmitate, a saturated fatty acid, is known to induce lipotoxicity in various cell types through pathways involving endoplasmic reticulum (ER) stress and the activation of stress-activated protein kinases.[1] Zinc, on the other hand, is an important signaling ion that can modulate pathways such as NF-κB and MAPK, often exhibiting anti-inflammatory and antioxidant effects.[8][9]

The following diagram illustrates a potential interplay of signaling pathways that could be influenced by the dissociation of this compound in a cellular environment.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound via precipitation and fusion methods, along with comprehensive protocols for its characterization using FTIR, XRD, thermal analysis, and SEM. The presented data, summarized in clear tables, offers a quantitative basis for the evaluation of synthesized this compound. Furthermore, the visualization of experimental workflows and potential biological signaling pathways provides a valuable resource for researchers and professionals in the fields of materials science and drug development, facilitating a deeper understanding of this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Zinc Palmitate: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc palmitate, a zinc salt of the saturated fatty acid palmitic acid, is a chemical compound with a broad range of applications, including in the formulation of cosmetics, plastics, and rubber. For researchers and professionals in drug development and chemical safety, a thorough understanding of its properties and potential hazards is paramount. This technical guide provides a comprehensive overview of this compound, focusing on its Chemical Abstracts Service (CAS) number and detailed safety data, presented in a format conducive to scientific and research applications.

Chemical Identification

CAS Number: 4991-47-3[1]

The unique CAS number 4991-47-3 is assigned to this compound, ensuring its unambiguous identification in chemical databases and scientific literature.

Physicochemical Properties

This compound is a white, amorphous powder. It is insoluble in water and alcohol but slightly soluble in benzene (B151609) and toluene. Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C32H62O4Zn | PubChem |

| Molecular Weight | 576.22 g/mol | PubChem |

| Appearance | White to light yellow powder or crystals | Tokyo Chemical Industry Co., Ltd. |

| Solubility | Insoluble in water and alcohol; slightly soluble in benzene and toluene. | ChemicalBook |

| Melting Point | 132.4 °C | ChemicalBook |

| Boiling Point | 340.6 °C (estimated) | The Good Scents Company |

| Flash Point | 154.1 °C (estimated) | Chemsrc |

Safety Data

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Serious eye irritation (Category 2) - H319: Causes serious eye irritation.[2][3]

-

Hazardous to the aquatic environment, acute hazard (Category 1) - H400: Very toxic to aquatic life.[3]

-

Hazardous to the aquatic environment, long-term hazard (Category 1) - H410: Very toxic to aquatic life with long lasting effects.[2][3]

Hazard Pictograms:

Toxicological Data

Quantitative toxicological data for pure this compound is limited. However, data for similar compounds and related zinc salts provide valuable insights. A safety data sheet for a product containing this compound reported an oral LD50 in rats as >2,000 mg/kg and indicated no skin or eye irritation in rabbits based on OECD Test Guidelines 404 and 405, respectively. It is important to note that this data is for a specific formulation and may not be representative of the pure compound. The Cosmetic Ingredient Review has also stated that the dermal LD50 of zinc stearate, a chemically similar compound, is >2000 mg/kg in rabbits, and the oral LD50 is >5 g/kg in rats.[4][5]

| Endpoint | Species | Route | Value | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg (for a formulation) | Sigma-Aldrich SDS |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg (for zinc stearate) | Cosmetic Ingredient Review |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | No data available | ChemicalBook |

Ecotoxicological Data

Experimental Protocols

OECD Guideline 405: Acute Eye Irritation/Corrosion

The assessment of the eye irritation potential of a substance like this compound typically follows the OECD Test Guideline 405. This protocol is designed to evaluate the potential for a substance to cause reversible or irreversible eye damage.

Principle of the Test:

A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, typically an albino rabbit. The other eye remains untreated and serves as a control.[6][7]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for the test.[8]

-

Dose Administration: A specified amount of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball. The eyelids are then held together for about one second.[8]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[7] If irritation persists, observations may continue for up to 21 days.

-

Scoring: Ocular lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored at each observation point according to a standardized system.

-

Classification: The substance is classified as an irritant or non-irritant based on the severity and reversibility of the observed ocular lesions.

Diagram of the Experimental Workflow for OECD 405:

Caption: Workflow for OECD Guideline 405 Acute Eye Irritation Test.

Potential Signaling Pathways

While direct studies on the signaling pathways affected by this compound are scarce, the individual components, zinc and palmitic acid, are known to influence several key cellular pathways.

Palmitic Acid-Induced Pathways:

Palmitic acid, a saturated fatty acid, has been shown to activate inflammatory pathways. It can act as a ligand for Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades that involve nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This activation results in the production of pro-inflammatory cytokines.

Zinc-Modulated Pathways:

Zinc is an essential trace element that plays a crucial role in numerous cellular processes, including immune function and signal transduction. It is known to modulate the NF-κB signaling pathway.[3] Zinc can also exert antioxidant effects by inducing the expression of metallothioneins, which are cysteine-rich proteins that can scavenge reactive oxygen species (ROS).[9][10] However, excessive intracellular zinc can lead to oxidative stress and apoptosis.

Hypothesized Combined Effect:

Given the known activities of its components, it is plausible that this compound could modulate inflammatory and oxidative stress pathways. The palmitate moiety may initiate an inflammatory response via TLR4 and NF-κB, while the zinc ion could either potentiate or mitigate this response depending on its intracellular concentration and the cellular context.

Diagram of Potential Signaling Pathways:

Caption: Potential signaling pathways affected by this compound components.

Handling and Safety Precautions

Given the GHS classification, appropriate personal protective equipment (PPE) should be used when handling this compound, including:

-

Eye Protection: Tightly fitting safety goggles.[1]

-

Skin Protection: Protective gloves and clothing.[1]

-

Respiratory Protection: If dust is generated, a suitable respirator should be worn.

Engineering controls, such as adequate ventilation, should be in place to minimize exposure. In case of contact, standard first aid measures should be followed:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

-

Skin Contact: Wash with plenty of soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[1]

Conclusion

This technical guide provides essential information on the CAS number and safety data of this compound for researchers, scientists, and drug development professionals. The compound is identified by CAS number 4991-47-3 and is classified as a serious eye irritant and very toxic to aquatic life. While specific quantitative toxicity data for the pure compound is limited, information from related compounds provides a basis for risk assessment. The potential for this compound to modulate inflammatory and oxidative stress signaling pathways warrants further investigation. Strict adherence to safety precautions is necessary when handling this compound to mitigate potential risks.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Importance of acclimation to environmentally relevant zinc concentrations on the sensitivity of Daphnia magna toward zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zinc and Oxidative Stress: Current Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Amorphous vs. Crystalline Zinc Palmitate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Physicochemical Properties, Synthesis, Characterization, and Biological Implications

In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) or excipient can profoundly influence its performance. Zinc palmitate, a salt of zinc and palmitic acid, is utilized in various formulations, and understanding the differences between its amorphous and crystalline forms is crucial for optimizing drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, characterization, and comparative physicochemical properties of amorphous and crystalline this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solid-State Form

The arrangement of molecules in a solid material dictates its macroscopic properties. Crystalline solids possess a highly ordered, repeating three-dimensional lattice structure, while amorphous solids lack this long-range order, existing in a more disordered, random arrangement. This fundamental structural difference gives rise to significant variations in physicochemical properties such as solubility, dissolution rate, melting point, and stability. For poorly soluble compounds like this compound, harnessing the amorphous state can be a key strategy to enhance bioavailability.

Synthesis of Amorphous and Crystalline this compound

The targeted synthesis of either the amorphous or a specific crystalline form of this compound requires precise control over experimental conditions.

Synthesis of Crystalline this compound

Crystalline this compound is typically synthesized via a precipitation reaction.

Experimental Protocol:

-

Preparation of Sodium Palmitate Solution: Dissolve palmitic acid in a stoichiometric amount of sodium hydroxide (B78521) solution with heating and stirring to form sodium palmitate.

-

Preparation of Zinc Salt Solution: Prepare an aqueous solution of a soluble zinc salt, such as zinc sulfate (B86663) or zinc nitrate.

-

Precipitation: Slowly add the zinc salt solution to the hot sodium palmitate solution with continuous stirring. A white precipitate of this compound will form immediately.

-

Digestion and Aging: The precipitate is typically "digested" by maintaining the suspension at an elevated temperature for a period to encourage crystal growth and improve filterability. Aging the suspension can also lead to the formation of more stable crystalline polymorphs.

-

Isolation and Drying: The crystalline this compound is collected by filtration, washed with deionized water to remove impurities, and dried in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

Synthesis of Amorphous this compound

Several methods can be employed to produce amorphous this compound, primarily by preventing the ordered arrangement of molecules during solidification.

Experimental Protocol (Solvent Evaporation Method):

-

Dissolution: Dissolve crystalline this compound in a suitable organic solvent or a co-solvent system in which it is soluble. The choice of solvent is critical and may require experimentation.

-

Rapid Solvent Removal: Rapidly remove the solvent under vacuum using a rotary evaporator. The fast evaporation rate limits the time available for molecules to organize into a crystalline lattice.

-

Drying: The resulting solid is then dried under high vacuum to remove any residual solvent.

Alternative Methods:

-

Freeze-Drying (Lyophilization): This involves dissolving the this compound in a suitable solvent, freezing the solution rapidly, and then removing the solvent by sublimation under vacuum. This process can effectively yield an amorphous product.

-

Melt-Quenching: This method involves heating the crystalline this compound above its melting point and then rapidly cooling the melt. The rapid cooling (quenching) freezes the disordered liquid state, preventing crystallization. The feasibility of this method depends on the thermal stability of this compound.

Comparative Physicochemical Properties

The differences in the solid-state structure of amorphous and crystalline this compound lead to distinct physicochemical properties, which are summarized in the table below. While specific quantitative data for this compound is not extensively available in the public domain, the trends are well-established for amorphous and crystalline forms of poorly soluble compounds.

| Property | Crystalline this compound | Amorphous this compound | Significance in Drug Development |

| Structure | Ordered, long-range molecular order | Disordered, random molecular arrangement | Influences all other physicochemical properties. |

| Melting Point | Sharp, well-defined melting point | No sharp melting point; exhibits a glass transition temperature (Tg) | Important for processing and stability assessment. |

| Aqueous Solubility | Low | Significantly Higher | A higher solubility can lead to improved bioavailability for oral formulations.[1][2] |

| Dissolution Rate | Slower | Faster | A faster dissolution rate can lead to a more rapid onset of therapeutic action.[3][4] |

| Thermodynamic Stability | More Stable (lower free energy) | Less Stable (higher free energy) | Amorphous forms have a tendency to recrystallize over time, which can alter product performance.[5] |

| Hygroscopicity | Generally Lower | Generally Higher | Can affect handling, processing, and stability of the material. |

Note: The quantitative values for solubility and dissolution rate are highly dependent on the experimental conditions (e.g., temperature, pH, solvent/media). The information presented here reflects general principles.

Characterization Techniques

A suite of analytical techniques is employed to confirm the solid-state form of this compound and to characterize its properties.

X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for distinguishing between crystalline and amorphous materials.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-